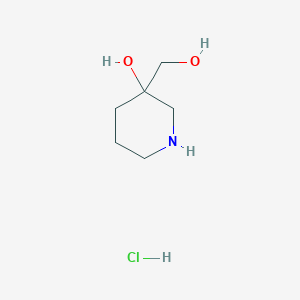

3-(Hydroxymethyl)piperidin-3-ol hydrochloride

Description

3-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS: 1706418-86-1) is a piperidine derivative characterized by a hydroxyl group and a hydroxymethyl group on the third carbon of the piperidine ring, with a hydrochloride salt enhancing solubility . Its molecular formula is C₆H₁₃NO₂·HCl, and its SMILES string is C1CC(CNC1)(CO)O, reflecting the substitution pattern . This compound is of interest in medicinal chemistry due to its polar functional groups, which may influence pharmacokinetics and receptor interactions.

Properties

IUPAC Name |

3-(hydroxymethyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-5-6(9)2-1-3-7-4-6;/h7-9H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEFJIRFUVVIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706418-86-1 | |

| Record name | 3-(hydroxymethyl)piperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)piperidin-3-ol hydrochloride can be achieved through several methods. One common approach involves the reduction of 3-hydroxypyridine to obtain 3-hydroxypiperidine, which is then further reacted to form the desired compound . Another method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation and other advanced techniques to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodosylbenzene for oxidation and 4-bromoquinoline for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation with iodosylbenzene can yield 2-pyrrolidinone, while reaction with 4-bromoquinoline can produce 1-[2,8-bis(trifluoromethyl)quinolin-4-yl]piperidin-3-ol .

Scientific Research Applications

3-(Hydroxymethyl)piperidin-3-ol hydrochloride is a piperidine derivative that is used in scientific research for a wide array of applications. It has a molecular formula of and a molecular weight of 167.63 g/mol.

Applications

This compound is employed across various scientific disciplines, demonstrating its versatility as a chemical building block and a precursor for bioactive compounds.

Pharmaceutical Development

- This compound is investigated for potential therapeutic properties, especially in drug design and development.

- Piperidine derivatives, including this compound, have shown potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which enhances cholinergic neurotransmission.

- It can be used as a key intermediate in synthesizing pharmaceuticals, particularly drugs that target neurological disorders .

Chemical Synthesis

- In chemistry, this compound is utilized as a building block for synthesizing complex molecules.

- It can streamline processes in organic synthesis for creating complex molecules .

Biological Applications

- This compound serves as a precursor for developing bioactive compounds.

- The compound may influence autophagic processes, which is critical in cancer treatment, by modulating pathways related to cell survival and death.

Anticancer Research

- This compound has demonstrated potential in cancer therapy.

- It was used in the synthesis of derivatives that exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound undergoes a series of successive protonations, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring plays a crucial role in the compound’s activity, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Functional Groups

1-Benzylpiperidin-3-ol Hydrochloride (CAS: 105973-51-1)

- Structure : A benzyl group replaces the hydrogen on the piperidine nitrogen.

- This substitution is common in CNS-targeting drugs .

- Applications : Benzyl-substituted piperidines are frequently explored in neuropharmacology for their affinity to dopamine or serotonin receptors.

3-Methylpiperidin-3-ol Hydrochloride (CAS: 955028-98-5)

- Structure : A methyl group replaces the hydroxymethyl group at C3.

- Key Differences : The methyl group increases hydrophobicity, which may reduce aqueous solubility but improve metabolic stability. This analog lacks the hydrogen-bonding capacity of the hydroxymethyl group, altering its interaction with biological targets .

trans-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride (CAS: 955028-06-5)

- Structure : The hydroxymethyl group is at C4 instead of C3, with a trans-configuration between C3-OH and C4-CH₂OH.

- Key Differences : Positional isomerism and stereochemistry can drastically affect binding to enzymes or receptors. For example, trans-configurations may align better with chiral binding pockets in proteins .

3-(3-(Trifluoromethyl)phenyl)piperidin-3-ol Hydrochloride

Physicochemical Properties

| Compound Name | Molecular Formula | LogP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| 3-(Hydroxymethyl)piperidin-3-ol HCl | C₆H₁₃NO₂·HCl | -1.2 | High | -OH, -CH₂OH |

| 1-Benzylpiperidin-3-ol HCl | C₁₂H₁₈ClNO | 1.8 | Moderate | -OH, -N-Benzyl |

| 3-Methylpiperidin-3-ol HCl | C₆H₁₄ClNO | 0.5 | Moderate | -OH, -CH₃ |

| trans-4-(Hydroxymethyl)piperidin-3-ol HCl | C₆H₁₃NO₂·HCl | -1.0 | High | -OH (C3), -CH₂OH (C4, trans) |

Biological Activity

Overview

3-(Hydroxymethyl)piperidin-3-ol hydrochloride is a piperidine derivative with the molecular formula CHClNO and a molecular weight of 167.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various bioactive compounds and therapeutic agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The compound undergoes protonation, leading to the formation of reactive intermediates that can interact with biological molecules. The piperidine ring enhances binding affinity and specificity, which is crucial for its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : This compound has shown potential in cancer therapy. For instance, it was involved in the synthesis of derivatives that demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .

- Cholinesterase Inhibition : Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

- Autophagy Modulation : The compound may influence autophagic processes, which are critical in cancer treatment, by modulating pathways related to cell survival and death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of hydroxymethyl and piperidin-3-ol moieties significantly contributes to the compound's reactivity and biological properties. Variations in substituents on the piperidine ring can lead to significant changes in activity profiles, emphasizing the importance of molecular structure in drug design .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3-Hydroxypiperidine | Anticancer, Cholinesterase inhibition | Basic piperidine structure |

| 4-Amino-1-[2R,3R,4S]-tetrahydrofuran | Neuroprotective effects | Complex stereochemistry enhancing activity |

| 3-(Hydroxymethyl)piperidin-3-ol | Anticancer, Cholinesterase inhibition | Unique combination of functional groups |

Case Studies and Research Findings

- Cancer Treatment : A study demonstrated that derivatives synthesized from this compound exhibited enhanced cytotoxicity against specific cancer cell lines. The mechanism involved apoptotic pathways activated through specific receptor interactions .

- Neuroprotection : Research indicated that modifications to the piperidine structure could improve brain exposure and enhance cholinesterase inhibition, making these compounds promising candidates for Alzheimer’s treatment .

- Autophagy-Inducing Properties : Investigations into the role of autophagy in gliomas revealed that compounds similar to 3-(Hydroxymethyl)piperidin-3-ol could modulate autophagic pathways, suggesting a dual role in both cancer suppression and promotion depending on context .

Q & A

Basic: What are the recommended synthetic routes for 3-(Hydroxymethyl)piperidin-3-ol hydrochloride?

Answer:

Synthesis typically involves functionalizing piperidine derivatives with hydroxymethyl groups. Key methods include:

- Phenoxyalkylation : Reacting piperidin-3-ol with phenoxyethyl ethers under nucleophilic conditions, followed by HCl salt formation .

- Building Block Utilization : Using spirocyclic or bromophenyl-substituted piperidine precursors (e.g., 3-(3-bromophenyl)piperidin-3-ol hydrochloride) for modular synthesis .

- Patent-Based Approaches : Acid addition salt crystallization, as demonstrated for structurally similar compounds like (2R,3S)-2-(3-(4,5-dichloro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-3-ol hydrochloride .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:

Critical analytical techniques include:

- HPLC : Purity assessment via reverse-phase HPLC with UV detection (e.g., 98.7% purity reported for a related piperidine hydrochloride using 206 nm wavelength) .

- 1H NMR : Detection of residual solvents (e.g., 0.2% acetone) and confirmation of hydroxymethyl proton signals .

- LC/MS : Verification of molecular ion peaks ([M+H]+) to confirm molecular weight .

- Impurity Profiling : Cross-referencing with pharmacopeial standards for intermediates like risperidone-related impurities to identify byproducts .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use NIOSH-approved gloves and goggles to avoid skin/eye contact .

- Ventilation : Ensure fume hoods or local exhaust to prevent inhalation of aerosols .

- Storage : Store at 2–8°C in a dry, sealed container to prevent degradation .

- Waste Disposal : Segregate waste and use professional hazardous waste services to avoid environmental contamination .

Advanced: How can structural contradictions (e.g., NMR vs. crystallography) in piperidine-based hydrochlorides be resolved?

Answer:

- Multi-Technique Validation : Combine 1H/13C NMR, X-ray crystallography (for crystalline forms), and IR spectroscopy to resolve ambiguities in stereochemistry or salt formation .

- Computational Modeling : Density Functional Theory (DFT) simulations to predict NMR shifts and compare with experimental data .

- Case Study : For (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride, crystallographic data confirmed the stereochemical assignment initially questioned by NMR .

Advanced: What experimental designs are used to evaluate the pharmacological activity of this compound derivatives?

Answer:

- In Vivo Models : Anticonvulsant and analgesic activity assays in rodents (e.g., maximal electroshock test) for derivatives like 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride .

- Astrocyte Studies : Assess neuroprotective effects via glutamate uptake modulation in cultured astrocytes .

- Dose-Response Curves : Establish EC50 values for therapeutic potential and toxicity thresholds .

Advanced: How can in silico methods predict the metabolic pathways of this compound?

Answer:

- Metabolism Prediction Software : Tools like MetaSite or Schrödinger’s ADMET Predictor simulate Phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites .

- Case Study : For anticonvulsant derivatives, in silico models predicted CYP450-mediated oxidation of the hydroxymethyl group, validated via in vitro microsomal assays .

- Data Integration : Combine predictions with experimental LC/MS-MS fragmentation patterns to map metabolic pathways .

Advanced: What strategies optimize the synthetic yield of this compound?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency during phenoxyalkylation .

- Catalysis : Employ palladium catalysts for cross-coupling reactions in bromophenyl-piperidine intermediates .

- Salt Screening : Test counterions (e.g., HCl vs. HBr) to improve crystallinity and yield, as demonstrated in acid addition salt patents .

Basic: What are the key storage conditions to maintain the stability of this compound?

Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation .

- Moisture Control : Use desiccants or vacuum-sealed packaging to avoid hygroscopic clumping .

- Light Protection : Amber glass vials to minimize photolytic decomposition .

Advanced: How do researchers address discrepancies in bioactivity data across structurally similar piperidine hydrochlorides?

Answer:

- SAR Studies : Systematically modify substituents (e.g., phenoxy vs. benzodioxol groups) to isolate pharmacophoric motifs .

- Controlled Replication : Validate assays using standardized protocols (e.g., OECD guidelines) to minimize inter-lab variability .

- Meta-Analysis : Compare published EC50 values for analogs to identify outliers or trends in potency .

Basic: What analytical reference standards are recommended for quantifying this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.